molecular formula C20H23N3O3 B12931964 2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 907-65-3

2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12931964
CAS No.: 907-65-3
M. Wt: 353.4 g/mol
InChI Key: HKDJBVYUFOBVNW-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidin-4-one core with a dimethylaminoethoxy and methoxybenzyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the pyrido[1,2-a]pyrimidin-4-one core, which can be synthesized through a cyclization reaction of appropriate precursors. The dimethylaminoethoxy and methoxybenzyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy or methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with a simpler structure.

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but has different core structure.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with similar core structure but different substituents.

Uniqueness

2-(2-(Dimethylamino)ethoxy)-3-(4-methoxybenzyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

907-65-3

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H23N3O3/c1-22(2)12-13-26-19-17(14-15-7-9-16(25-3)10-8-15)20(24)23-11-5-4-6-18(23)21-19/h4-11H,12-14H2,1-3H3

InChI Key

HKDJBVYUFOBVNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C(=O)N2C=CC=CC2=N1)CC3=CC=C(C=C3)OC

Origin of Product

United States

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